molecular formula C6H5F3N2O3 B13334182 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13334182
M. Wt: 210.11 g/mol
InChI Key: NAHKEZQVHMGGNI-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethoxy group at position 3 and a carboxylic acid group at position 5, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . This process typically requires the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective lithiation. The resulting intermediate can then be reacted with carbon dioxide to form the desired carboxylic acid.

Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method is particularly useful for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like THF, dimethylformamide (DMF), and methanol (MeOH), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct physicochemical properties and enhances its potential for various applications.

Biological Activity

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C6_{6}H6_{6}F3_{3}N3_{3}O
  • Molecular Weight : 193.13 g/mol
  • CAS Number : 1245771-97-4
  • IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

This compound has been identified as an activator of the pyruvate kinase M2 (PKM2) isoform, which plays a crucial role in cancer metabolism. By modulating the Warburg effect—a phenomenon where cancer cells preferentially convert glucose to lactate—this compound can potentially inhibit cancer cell proliferation and promote apoptosis .

Biological Activity

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Anticancer ActivityInduces apoptosis in various cancer cell lines through PKM2 activation.
Metabolic ModulationAlters glucose metabolism in cancer cells, enhancing sensitivity to chemotherapeutic agents.
Cytotoxic EffectsExhibits cytotoxicity against multiple cancer cell lines, including MCF-7 and A549.

Case Studies

  • PKM2 Activation and Cancer Therapy
    A study demonstrated that derivatives of this compound significantly activated PKM2, leading to reduced viability in colorectal cancer cells. The mechanism involved enhanced aerobic glycolysis, which is critical for tumor growth .
  • Synergistic Effects with Chemotherapy
    In preclinical trials, combining this compound with traditional chemotherapeutics resulted in a synergistic effect, improving overall efficacy against resistant cancer types. This finding suggests that it may serve as an adjuvant therapy in cancer treatment regimens .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary data indicate that the compound exhibits toxicity if ingested and may cause skin irritation. Further toxicological studies are necessary to establish safe dosage levels for clinical applications .

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H5F3N2O3/c1-11-3(5(12)13)2-4(10-11)14-6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

NAHKEZQVHMGGNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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